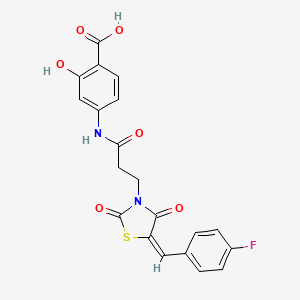
(E)-4-(3-(5-(4-fluorobenzylidene)-2,4-dioxothiazolidin-3-yl)propanamido)-2-hydroxybenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-4-(3-(5-(4-fluorobenzylidene)-2,4-dioxothiazolidin-3-yl)propanamido)-2-hydroxybenzoic acid is a useful research compound. Its molecular formula is C20H15FN2O6S and its molecular weight is 430.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound (E)-4-(3-(5-(4-fluorobenzylidene)-2,4-dioxothiazolidin-3-yl)propanamido)-2-hydroxybenzoic acid is a thiazolidine derivative that has garnered attention for its potential biological activities, particularly in the fields of anticancer and anti-inflammatory research. This article reviews the synthesis, biological evaluation, and mechanisms of action of this compound based on diverse scientific literature.
Chemical Structure and Properties
The molecular formula of the compound is C20H15FN2O6S with a molecular weight of 430.4 g/mol. Its structure features a thiazolidine ring, which is known for its bioactive properties, particularly in medicinal chemistry.
| Property | Value |
|---|---|
| Molecular Formula | C20H15FN2O6S |
| Molecular Weight | 430.4 g/mol |
| CAS Number | 902318-04-1 |
Anticancer Activity
Recent studies have indicated that thiazolidine derivatives exhibit significant anticancer properties. For instance, compounds containing the thiazolidine structure have been shown to inhibit various cancer cell lines, including HT-29 (colon cancer), A-549 (lung cancer), and HCT-116 (colon cancer) cells. The IC50 values for these compounds often range from low micromolar concentrations, demonstrating potent anti-proliferative effects:
- Compound 15 (a related derivative) showed an IC50 of 0.081 μM against VEGFR-2, indicating strong inhibition of angiogenesis associated with tumor growth .
- In flow cytometric analyses, it was observed that treatment with such compounds increased apoptosis rates significantly, suggesting a mechanism involving cell cycle arrest and induction of programmed cell death .
Anti-inflammatory Activity
Thiazolidine derivatives have also been recognized for their anti-inflammatory effects. The compound under discussion has shown promise in reducing inflammation markers in vitro. Studies have indicated that these compounds can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are critical in various inflammatory pathways .
The biological activity of this compound is attributed to several mechanisms:
- VEGFR-2 Inhibition : Compounds targeting VEGFR-2 can prevent tumor angiogenesis, thus limiting tumor growth.
- Induction of Apoptosis : Increased levels of pro-apoptotic factors like BAX and decreased levels of anti-apoptotic factors like Bcl-2 have been observed following treatment with thiazolidine derivatives .
- Antioxidant Properties : The compound may also exhibit antioxidant activity through various assays such as DPPH and ABTS radical scavenging assays, which assess the ability to neutralize free radicals .
Case Studies
Several studies have evaluated the biological activity of thiazolidine derivatives:
- Study on Anticancer Activity : A series of thiazolidine derivatives were synthesized and tested against multiple cancer cell lines, leading to the identification of several candidates with promising anticancer activity.
- Inflammation Model Studies : In vivo models demonstrated that thiazolidine derivatives could significantly reduce inflammation markers in animal models, supporting their potential therapeutic use in inflammatory diseases.
Properties
IUPAC Name |
4-[3-[(5E)-5-[(4-fluorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]propanoylamino]-2-hydroxybenzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15FN2O6S/c21-12-3-1-11(2-4-12)9-16-18(26)23(20(29)30-16)8-7-17(25)22-13-5-6-14(19(27)28)15(24)10-13/h1-6,9-10,24H,7-8H2,(H,22,25)(H,27,28)/b16-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZJYTVNFFMWTAO-CXUHLZMHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=C2C(=O)N(C(=O)S2)CCC(=O)NC3=CC(=C(C=C3)C(=O)O)O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/2\C(=O)N(C(=O)S2)CCC(=O)NC3=CC(=C(C=C3)C(=O)O)O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15FN2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














